(Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

描述

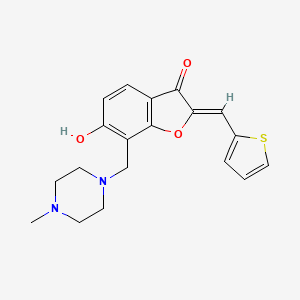

The compound “(Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one” is a benzofuran-3(2H)-one derivative characterized by a Z-configuration at the exocyclic double bond. Its structure includes:

- A benzofuran-3(2H)-one core, which is a bicyclic system fused with a lactone ring.

- A 7-((4-methylpiperazin-1-yl)methyl) substituent, where the piperazine ring (a six-membered heterocycle with two nitrogen atoms) is substituted with a methyl group at position 2. This moiety enhances solubility and may influence receptor binding via its basic nitrogen atoms.

- A 2-(thiophen-2-ylmethylene) group, introducing a thiophene ring (a sulfur-containing heterocycle) conjugated to the benzofuranone core. This substituent likely enhances π-π stacking interactions and modulates electronic properties.

The compound’s stereochemistry (Z-configuration) and substituent arrangement are critical for its physicochemical and biological behavior.

属性

IUPAC Name |

(2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-20-6-8-21(9-7-20)12-15-16(22)5-4-14-18(23)17(24-19(14)15)11-13-3-2-10-25-13/h2-5,10-11,22H,6-9,12H2,1H3/b17-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTQFTBLNVUJEF-BOPFTXTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CS4)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CS4)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential therapeutic applications. Benzofuran compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.

The biological activity of benzofuran derivatives often stems from their ability to interact with various biological targets. For this compound, key mechanisms include:

- Inhibition of Pro-inflammatory Cytokines : Similar compounds have demonstrated the ability to reduce levels of pro-inflammatory cytokines such as TNF and IL-1, suggesting a potential role in managing inflammatory diseases .

- Induction of Apoptosis : Research indicates that benzofuran derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of caspases . This pathway may also be relevant for the compound .

- Antimicrobial Activity : Benzofuran derivatives have shown significant activity against various pathogens, indicating that this compound may possess similar antimicrobial properties .

Anticancer Activity

Studies have shown that benzofuran derivatives exhibit notable cytotoxicity against several cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values as low as 5 μM against leukemia cells . The structure of this compound suggests it may also inhibit cancer cell proliferation through apoptosis induction.

Anti-inflammatory Effects

The anti-inflammatory potential of benzofuran derivatives is well-documented. For example, a related compound significantly reduced the activity of NF-kB and pro-inflammatory cytokines in macrophage cells . The presence of hydroxy and piperazine groups in our compound may enhance its anti-inflammatory effects.

Antimicrobial Properties

Benzofuran derivatives have been reported to possess significant antimicrobial activity against various bacteria and fungi. The presence of specific substituents on the benzofuran ring can enhance this activity . Preliminary studies suggest that this compound may exhibit similar properties.

Structure–Activity Relationship (SAR)

The biological activity of benzofuran derivatives is highly dependent on their structural features. Key findings include:

| Structural Feature | Effect on Activity |

|---|---|

| Hydroxy group at position 6 | Enhances anti-inflammatory and cytotoxic effects |

| Piperazine substituent | May improve binding affinity to biological targets |

| Thiophene moiety | Potentially increases antimicrobial activity |

Research indicates that modifications to the benzofuran scaffold can significantly alter its biological properties, emphasizing the importance of SAR studies in drug design .

Case Studies

- Cytotoxicity Assays : In vitro studies using K562 leukemia cells showed that compounds structurally similar to this compound can induce apoptosis through ROS generation and caspase activation .

- Anti-inflammatory Studies : A derivative exhibited a 93% reduction in TNF levels in macrophages, indicating strong anti-inflammatory potential .

- Antimicrobial Testing : Compounds with similar structures showed significant inhibition zones against S. aureus and E. coli, suggesting potential efficacy as antimicrobial agents .

相似化合物的比较

Comparison with Similar Compounds

To contextualize the target compound, we analyze structurally related benzofuran-3(2H)-one derivatives, focusing on substituent variations and their implications (Table 1).

Table 1: Structural and Functional Comparison of Benzofuran-3(2H)-one Derivatives

Key Observations

Piperazine vs. Piperidine Substituents: The target compound’s 4-methylpiperazine group (two nitrogen atoms) offers higher basicity and hydrogen-bonding capacity compared to the 4-methylpiperidine analog (one nitrogen) . This may enhance solubility and interaction with acidic biological targets.

Benzylidene vs. Thiophen-2-ylmethylene Groups :

- The thiophene substituent in the target compound provides a smaller, sulfur-containing aromatic system, favoring interactions with hydrophobic pockets and metal ions (e.g., in enzyme active sites).

- In contrast, the 2,3,4-trimethoxybenzylidene group in adds steric bulk and electron-donating methoxy groups, which could enhance binding to flat, aromatic-rich targets (e.g., topoisomerases) but reduce metabolic stability due to increased oxidation sites.

Hydroxy Group Positioning :

- All compounds retain the 6-hydroxy group , critical for hydrogen-bond donation. However, the absence of a 7-substituent in (replaced by methyl) simplifies the structure but may limit multitarget engagement.

Stereochemical Considerations :

- The Z-configuration is conserved across analogs, ensuring consistent spatial orientation of the exocyclic double bond. This likely maintains planar alignment for optimal π-π interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。